molecular formula C19H21NO5 B5575027 ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5575027
M. Wt: 343.4 g/mol
InChI Key: CKBIWHKHUFOGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 3,4-dimethoxyphenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-aminobenzoate is then reacted with 3,4-dimethoxyphenylacetic acid chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE: Shares a similar structural motif but lacks the benzoate ester group.

    ETHYL (E)-4-(2,4-DIMETHOXYPHENYL)-6-(2,4-DIMETHOXYSTYRYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Contains a similar ethyl ester group but has a different core structure.

Uniqueness

ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-25-19(22)14-6-8-15(9-7-14)20-18(21)12-13-5-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBIWHKHUFOGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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